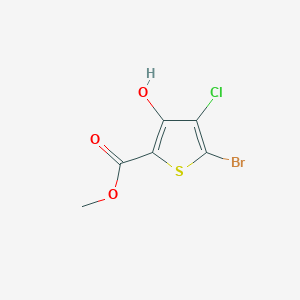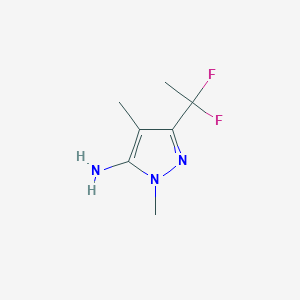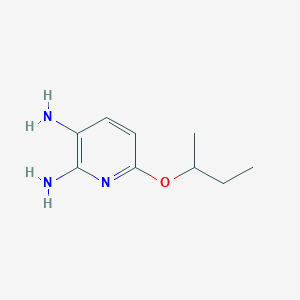![molecular formula C13H22N2 B15276336 Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
Hexyl[1-(pyridin-4-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . This compound features a hexyl group attached to a pyridin-4-yl ethylamine moiety, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of 1-(pyridin-4-yl)ethylamine with hexyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . The general reaction scheme is as follows:
- Dissolve 1-(pyridin-4-yl)ethylamine in an appropriate solvent such as dichloromethane.
- Add a base like potassium carbonate to the solution.
- Introduce the hexyl halide (e.g., hexyl bromide) to the mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hexyl group or the pyridin-4-yl moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Hexyl[1-(pyridin-4-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexyl[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(pyridin-4-yl)ethanamine
- 1-(pyridin-4-yl)ethan-1-one
- 4-(1-Aminoethyl)pyridine
Uniqueness
Hexyl[1-(pyridin-4-yl)ethyl]amine is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
N-(1-pyridin-4-ylethyl)hexan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-4-5-6-9-15-12(2)13-7-10-14-11-8-13/h7-8,10-12,15H,3-6,9H2,1-2H3 |
Clave InChI |
VXEACQYAHQIESL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(C)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


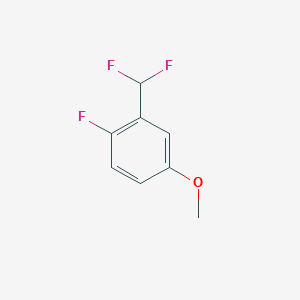
![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
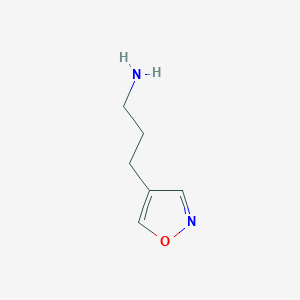
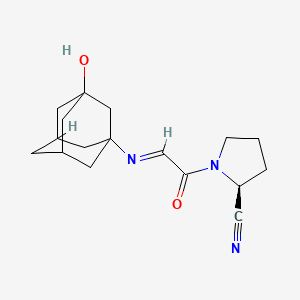
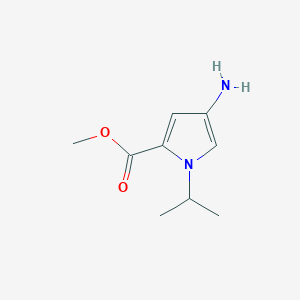



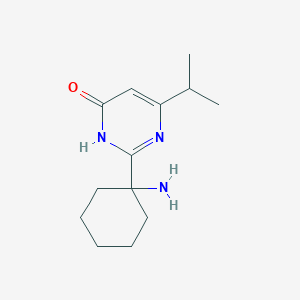
amine](/img/structure/B15276322.png)
